![molecular formula C18H13FN2O6 B11152061 (S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11152061.png)
(S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
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Overview
Description
METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features an indole and pyrano[3,2-c]pyran moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrano[3,2-c]pyran ring system. Key steps include:
Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Amination: Incorporation of the amino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino and fluorine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, and thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity, while the spiro linkage provides structural stability. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antimalarial activities.
2-Aminothiazole Derivatives: Exhibiting anticancer and antimicrobial properties.
Uniqueness
METHYL 2’-AMINO-5-FLUORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of an indole and pyrano[3,2-c]pyran moiety further enhances its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C18H13FN2O6 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
methyl (3S)-2'-amino-5-fluoro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H13FN2O6/c1-7-5-11-12(16(23)26-7)18(13(14(20)27-11)15(22)25-2)9-6-8(19)3-4-10(9)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1 |
InChI Key |
AGPCZNZUIZBBHW-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC |
Origin of Product |
United States |
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